Cas no 187665-60-7 (PNU 109291)

PNU 109291 structure
PNU 109291 structure
Product Name:PNU 109291
CAS-nummer:187665-60-7
MF:C24H31N3O3
MW:409.52100
CID:850704
PubChem ID:9909448
Update Time:2025-10-24

PNU 109291 Chemische en fysische eigenschappen

Naam en identificatie

    • PNU 109291
    • (1R)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
    • (S)-3,4-Dihydro-1-[2-[4-(4-Methoxyphenyl)-1-piperazinyl]ethyl]-N-Methyl-1H-2-benzopyran-6-carboxaMide
    • DMNPE-caged ATP diammonium salt
    • BDBM50064787
    • (R)-1-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-isochroman-6-carboxylic acid methylamide
    • CID 10621491
    • GTPL3228
    • HY-103132
    • PNU-109291
    • S-PNU109291
    • (-)-PNU-109291
    • PNU109291
    • 6E4LJL8K38
    • CS-0024591
    • S-PNU 109291
    • 187665-60-7
    • CHEMBL71838
    • (S)-1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylisochromane-6-carboxamide
    • (1S)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
    • NCGC00378655-01
    • PNU-109,291
    • Q27088424
    • BDBM50064786
    • UNII-6E4LJL8K38
    • (1S)-3,4-DIHYDRO-1-(2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-METHYL-1H-2-BENZOPYRAN-6-CARBOXAMIDE
    • (S)-1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
    • (S)-1-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-isochroman-6-carboxylic acid methylamide
    • 1H-2-BENZOPYRAN-6-CARBOXAMIDE, 3,4-DIHYDRO-1-(2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-METHYL-, (1S)-
    • AKOS024457165
    • SCHEMBL5595821
    • S-PNU-109291
    • 1H-2-BENZOPYRAN-6-CARBOXAMIDE, 3,4-DIHYDRO-1-(2-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-METHYL-, (S)-
    • (1S)-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
    • Inchi: 1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m1/s1
    • InChI-sleutel: UDLSEQDYARNKTL-HSZRJFAPSA-N
    • LACHT: O1C([H])([H])C([H])([H])C2C([H])=C(C(N([H])C([H])([H])[H])=O)C([H])=C([H])C=2[C@@]1([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])C([H])([H])C1([H])[H]

Berekende eigenschappen

  • Exacte massa: 409.23700
  • Monoisotopische massa: 409.23654186g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 6
  • Complexiteit: 544
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 54
  • XLogP3: 2.9

Experimentele eigenschappen

  • Kleur/vorm: Solid powder
  • PSA: 54.04000
  • LogboekP: 3.27470

PNU 109291 Beveiligingsinformatie

  • Signaalwoord:Warning
  • Opslagvoorwaarde:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

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